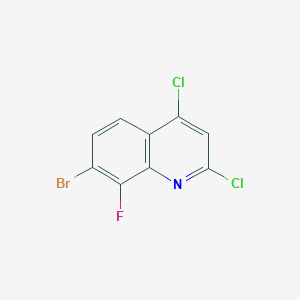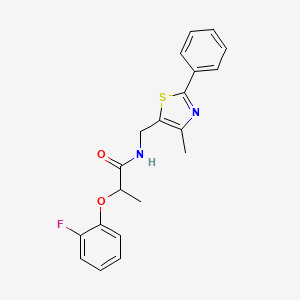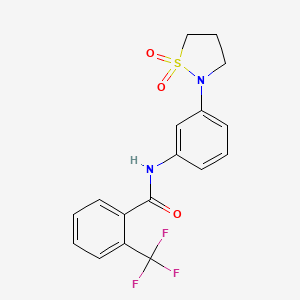![molecular formula C16H18N6O2 B2697358 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 1060183-82-5](/img/structure/B2697358.png)
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.
BenchChem offers high-quality 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The synthesis of ethyl 2-oxo-2H-selenopyrano [2,3-b]quinoline-3-carboxylates (designated as compounds 4a–4f) involves the reaction of 3-formyl-2-selenoquinolines with diethyl malonate. These newly designed compounds have been evaluated for their antibacterial properties. Notably, compounds 4d and 4e exhibit high activity against Staphylococcus aureus (S. aureus) and Mycobacterium roseus (M. roseus) species .
Antimalarial Potential
Quinoline-based drugs, including quinine, quinidine, chloroquine, mefloquine, and halofantrine, are widely used as antimalarial agents. Given the structural similarity to quinoline derivatives, this compound may also possess antimalarial properties .
Antifungal Applications
Quinoline derivatives have demonstrated antifungal activity. It’s possible that this compound could be explored further for its efficacy against fungal infections .
Antileishmanial Properties
Considering the broad spectrum of biological activities associated with quinoline derivatives, including antileishmanial effects, this compound might be investigated for its potential in treating leishmaniasis .
Selenium Modification
The introduction of selenium into organic compounds often alters their chemical properties and biological activities. Selenium-containing compounds have gained interest due to their pharmaceutical potential. This compound’s selenium moiety could be leveraged for targeted modifications .
Heterocyclic Chemistry
The compound’s unique heterocyclic structure (triazolo[4,5-d]pyrimidin) opens avenues for further exploration in medicinal chemistry. Researchers may investigate its interactions with biological targets and potential therapeutic applications .
Flow Synthesis of 1,2,3-Triazoles
While not directly related to this compound, recent advances in flow synthesis of 1,2,3-triazoles using copper-on-charcoal as a heterogeneous catalyst could inspire innovative approaches for synthesizing similar heterocyclic compounds .
Wirkmechanismus
Target of Action
The primary target of the compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide affects the cell cycle progression pathway . The compound’s action leads to a significant alteration in cell cycle progression . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, can influence the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The result of the action of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a significant inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against certain cell lines . It also induces apoptosis within cells , which can contribute to its potential use as a cancer treatment.
Eigenschaften
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-2-22-15-14(19-20-22)16(24)21(11-18-15)10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEUJAHNIGVDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)

![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)
![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2697290.png)

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697293.png)
![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)
![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/no-structure.png)